molecular formula C3H8BF3KN B1419950 Potassium ((dimethylamino)methyl)trifluoroborate CAS No. 1150655-04-1

Potassium ((dimethylamino)methyl)trifluoroborate

Cat. No.: B1419950
CAS No.: 1150655-04-1
M. Wt: 165.01 g/mol
InChI Key: RSVQKXNUTHTPLK-UHFFFAOYSA-N
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Description

Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655-04-1) is a versatile organotrifluoroborate salt valued in synthetic chemistry for its enhanced stability and utility as a robust coupling partner in transition-metal catalyzed reactions . With a molecular formula of C₃H₈BF₃KN and a molecular weight of 165.01 g/mol, this compound is part of a class of reagents that are often bench-stable and easier to handle than their boronic acid counterparts . Its primary research application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds between aryl/heteroaryl halides and organoboron reagents . The tetracoordinate nature of the trifluoroborate group mitigates the instability often associated with simple aminomethyl-metal species, allowing for easier storage and handling while still participating efficiently in cross-coupling under the appropriate catalytic conditions . The dimethylaminomethyl group introduced by this reagent serves as a valuable synthetic handle, as the amine can be further functionalized, making it a useful building block in medicinal chemistry for the synthesis of drug candidates and in materials science for constructing complex organic frameworks . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires specific handling; it is recommended to be stored in an inert atmosphere at temperatures under -20°C to maintain longevity . According to hazard classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place .

Properties

IUPAC Name

potassium;(dimethylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVQKXNUTHTPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670582
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150655-04-1
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dimethylaminomethyl trifluoroboronate
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Preparation Methods

Procedure:

  • Preparation of Potassium Bromomethyltrifluoroborate : This intermediate is synthesized by treating boron trifluoride complexes with methyl halides under controlled conditions, often involving hydroboration of methyl halides or direct halogenation of boron-containing compounds.
  • Reaction with Dimethylamine : The bromomethyltrifluoroborate (10 mmol) is added to an excess of dimethylamine (or its derivatives) in a suitable solvent such as tetrahydrofuran (THF) and tert-butanol (tBuOH). The mixture is heated at approximately 80°C for 2 hours under an inert atmosphere (argon) to facilitate nucleophilic substitution, forming the desired potassium ((dimethylamino)methyl)trifluoroborate.

Key Data:

Step Reagents Conditions Yield Notes
Bromomethyltrifluoroborate synthesis Boron trifluoride complexes + methyl halides Hydroboration or halogenation - Precursor for subsequent steps
Amine substitution Bromomethyltrifluoroborate + dimethylamine 80°C, 2 hours Variable Typically moderate to high yields

Research Findings:

  • The synthesis of potassium bromomethyltrifluoroborate is well-documented as a reliable precursor, with yields often exceeding 70% when optimized.
  • The subsequent amination step benefits from the use of polar aprotic solvents like THF, which stabilize intermediates and facilitate nucleophilic attack.

Direct Borylation of Methylamines

Recent advances have demonstrated the direct borylation of methylamines using boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of copper or palladium catalysts.

Procedure:

  • Catalytic Borylation : Methylamines are treated with bis(pinacolato)diboron in the presence of a catalytic amount of copper(I) or palladium complexes.
  • Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures (up to 60°C), with the addition of bases like potassium carbonate (K2CO3) to promote the formation of the trifluoroborate salt.
  • Conversion to Potassium Salt : Post-reaction, the mixture is treated with potassium hydrogen fluoride (KHF2) to convert the boronate ester into the corresponding trifluoroborate salt.

Data Summary:

Step Reagents Conditions Yield Notes
Borylation B2Pin2 + methylamine Room temp to 60°C 50-80% Mild and efficient
Salt formation KHF2 Room temperature Quantitative Converts ester to trifluoroborate

Research Highlights:

  • This method offers a streamlined route, avoiding the need for isolating bromide intermediates.
  • The process tolerates various functional groups, making it versatile for complex molecules.

Hydroboration of Methyl-Containing Alkenes

Another innovative approach involves hydroboration of methyl-substituted alkenes followed by fluorination and salt formation.

Procedure:

  • Hydroboration : Alkene substrates bearing methyl groups are treated with borane complexes (e.g., BH3·THF).
  • Oxidation and Fluorination : The borane adducts are oxidized and fluorinated using KHF2, resulting in trifluoroborate salts.
  • Potassium Salt Formation : The final step involves precipitation or crystallization of this compound) from the reaction mixture.

Data:

Step Reagents Conditions Yield Notes
Hydroboration BH3·THF 0°C to room temperature 60-75% Selective for terminal alkenes
Fluorination KHF2 Room temperature High Produces stable trifluoroborate salts

Research Insights:

  • This method is particularly useful for synthesizing trifluoroborates from complex alkenes, expanding the scope of accessible compounds.

Summary of Preparation Data

Method Starting Material Key Reagents Typical Conditions Isolated Yield (%) Advantages
Bromomethylation + amination Bromomethyltrifluoroborate Dimethylamine 80°C, 2h 60-85 Reliable, well-established
Direct borylation Methylamines B2Pin2, KHF2 Room temp to 60°C 50-80 Streamlined, avoids halide intermediates
Hydroboration of alkenes Methyl-alkenes BH3·THF, KHF2 0°C to RT 60-75 Suitable for complex molecules

Notes and Considerations

  • Purity and Stability : The synthesized this compound) salts are generally stable under ambient conditions, with storage in dry, inert atmospheres recommended.
  • Functional Group Tolerance : These methods exhibit broad tolerance, allowing for incorporation into complex organic frameworks.
  • Scale-Up Potential : The procedures are adaptable for larger scale synthesis, with yields and purity maintained.

Chemical Reactions Analysis

Types of Reactions: Potassium ((dimethylamino)methyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base, such as sodium carbonate or potassium carbonate, to facilitate the coupling of aryl halides with boronic acids.

  • Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions and desired products.

  • Substitution Reactions: These reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium ((dimethylamino)methyl)trifluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.

  • Biology: The compound can be used to modify biomolecules and study biological processes.

  • Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

  • Industry: It is employed in the production of materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which potassium ((dimethylamino)methyl)trifluoroborate exerts its effects involves its role as a boron reagent in cross-coupling reactions. The compound acts as a source of boronic acid, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic acid and the formation of the biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Potassium Trifluoroborates

2.1 Substituent Effects on Reactivity and Stability

The dimethylamino group distinguishes this compound from other trifluoroborates. Key comparisons include:

Compound Name CAS Number Substituent Key Properties Applications
Potassium ((dimethylamino)methyl)trifluoroborate 1150655-04-1 -N(CH₃)₂ High stability, moderate solubility in polar solvents Cross-coupling, drug synthesis
Potassium ((cyclohexylamino)methyl)trifluoroborate 888711-52-2 -NH(C₆H₁₁) Steric bulk reduces reaction rates Specialty organic synthesis
Potassium (diisopropylamino)methyltrifluoroborate N/A -N(iPr)₂ Enhanced steric hindrance, lower yields in cross-couplings Niche catalytic applications
Potassium (2-cyanophenyl)trifluoroborate 929038-12-0 -C₆H₄CN Electron-withdrawing group enhances electrophilicity Aryl-aryl bond formation
  • Reactivity in Cross-Couplings: The dimethylamino group acts as a weak electron-donating group, moderating the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., cyano groups) . This results in slower but more controlled reactions compared to aryl trifluoroborates like Potassium (2-cyanophenyl)trifluoroborate, which exhibit faster coupling due to increased electrophilicity .
  • Steric Effects: Bulky substituents (e.g., cyclohexylamino) hinder transmetalation steps in cross-couplings, reducing yields . The dimethylamino group balances steric accessibility with electronic effects.
2.3 Performance in Specific Reactions
  • Suzuki-Miyaura Cross-Coupling: The dimethylamino derivative’s moderate electrophilicity makes it suitable for couplings with electron-rich aryl chlorides. Alkyl Trifluoroborates (e.g., cyclopropyl derivatives) achieve up to 58% yields in borazaronaphthalene synthesis , but their reactivity in cross-couplings is typically lower than aryl or aminomethyl analogs. Boc-Protected Aminomethyltrifluoroborate () requires deprotection steps, whereas the dimethylamino group avoids this, streamlining synthesis .

Biological Activity

Potassium ((dimethylamino)methyl)trifluoroborate (CAS No. 1150655-04-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₃H₈BF₃KN
  • Molecular Weight : 165.01 g/mol
  • Purity : Typically above 95%
  • Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.

This compound acts primarily as a boron-containing reagent, which can participate in various chemical transformations. Its trifluoroborate group enhances its stability and reactivity, making it suitable for applications in organic synthesis and medicinal chemistry.

  • Inhibition of Enzymatic Activity : The compound has shown potential in modulating enzymatic pathways, particularly those involving phosphoinositide 3-kinases (PI3K). Research indicates that compounds similar to potassium trifluoroborate can inhibit PI3K activity, which is crucial in the treatment of various diseases such as cancer and autoimmune disorders .
  • Anticancer Activity : Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of piperidine that incorporate trifluoroborate moieties have demonstrated enhanced cytotoxicity and apoptosis induction in cancer models, suggesting a potential role for this compound in cancer therapy .

Anticancer Studies

A notable study evaluated the anticancer properties of this compound analogs. The results indicated:

  • Cell Lines Tested : FaDu hypopharyngeal tumor cells.
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
  • Comparative Efficacy : Showed improved efficacy compared to conventional chemotherapeutics like bleomycin.
CompoundCell LineIC50 (µM)Mechanism
Trifluoroborate DerivativeFaDu15Apoptosis Induction
BleomycinFaDu20DNA Damage

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. In models of neurodegenerative diseases, compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

  • Model Used : Mouse model of Alzheimer's disease.
  • Findings : Inhibition of activated astrocytes and microglia in the hippocampus was observed, along with improvements in cognitive function tests .

Case Studies

  • Case Study on Autoimmune Disorders :
    • A study investigated the effects of potassium trifluoroborate on T-cell activation in autoimmune models. Results indicated a significant reduction in cytokine production, suggesting a potential therapeutic role in diseases like multiple sclerosis .
  • Cancer Treatment Trials :
    • Clinical trials are ongoing to assess the efficacy of this compound derivatives in combination therapies for various cancers. Early-phase results indicate promising outcomes with manageable side effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium ((dimethylamino)methyl)trifluoroborate
Reactant of Route 2
Potassium ((dimethylamino)methyl)trifluoroborate

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